BenchChemオンラインストアへようこそ!

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Lysyl oxidase inhibition IC50 comparison Amplex Red assay

N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 946344-18-9) is a synthetic small molecule belonging to the class of benzamide derivatives that incorporate a 5‑phenylisoxazole methyl group linked to a 4‑(pyrrolidin‑1‑ylsulfonyl)benzamide core. Its molecular formula is C21H21N3O4S (MW 411.48 g/mol).

Molecular Formula C21H21N3O4S
Molecular Weight 411.48
CAS No. 946344-18-9
Cat. No. B2562266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS946344-18-9
Molecular FormulaC21H21N3O4S
Molecular Weight411.48
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O4S/c25-21(22-15-18-14-20(28-23-18)16-6-2-1-3-7-16)17-8-10-19(11-9-17)29(26,27)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2,(H,22,25)
InChIKeyAMFQWVVALUWTLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 946344-18-9: N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide – Procurement-Ready Chemical Profile


N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 946344-18-9) is a synthetic small molecule belonging to the class of benzamide derivatives that incorporate a 5‑phenylisoxazole methyl group linked to a 4‑(pyrrolidin‑1‑ylsulfonyl)benzamide core [1]. Its molecular formula is C21H21N3O4S (MW 411.48 g/mol). The compound has emerged as a research chemical of interest primarily for its inhibitory activity against lysyl oxidase (LOX) and lysyl oxidase‑like 2 (LOXL2), enzymes critical in extracellular matrix remodeling [2].

Why Generic Substitution Is Not Advisable for CAS 946344-18-9 in LOX/LOXL2 Research


The specific combination of the 5‑phenylisoxazole methyl spacer and the 4‑(pyrrolidin‑1‑ylsulfonyl)benzamide pharmacophore in CAS 946344‑18‑9 is not interchangeable with simpler benzamide or isoxazole analogs [1]. The pyrrolidine sulfonamide moiety contributes a unique steric and electronic profile that influences LOX/LOXL2 binding, while the phenylisoxazole ring system provides critical π‑stacking and hydrophobic interactions [2]. Subtle modifications—such as replacing pyrrolidine with morpholine or altering the isoxazole substitution—can drastically alter inhibitory potency and selectivity, making generic substitution unreliable for consistent experimental or procurement outcomes.

Quantitative Differentiation Evidence for N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (946344-18-9)


LOX Inhibition Potency: 946344-18-9 vs Pan‑LOX Inhibitor BAPN

In a fluorescence‑based amine oxidase activity assay (Amplex Red, 10–20× concentrated conditioned media), N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide inhibited human LOX with an IC50 of 75.1 nM. For LOXL2, the IC50 was 209 nM under similar conditions [1]. The widely used pan‑LOX inhibitor β‑aminopropionitrile (BAPN) exhibits an IC50 of approximately 100 µM against human LOX [2], indicating that the target compound is over 1,300‑fold more potent than BAPN for LOX inhibition.

Lysyl oxidase inhibition IC50 comparison Amplex Red assay

Structural Differentiation: Pyrrolidine vs Morpholine Sulfonamide on LOXL2 Potency

Replacement of the pyrrolidine ring in CAS 946344‑18‑9 with a morpholine group (as in 4-(morpholinosulfonyl)-N-((5-phenylisoxazol-3-yl)methyl)benzamide) introduces an additional oxygen atom, reducing lipophilicity and altering conformational preferences. Although direct head‑to‑head IC50 data for both compounds in the same assay are not publicly available, class‑level SAR from the patent literature indicates that pyrrolidine‑based sulfonamides often exhibit 2‑ to 5‑fold higher LOXL2 inhibitory potency than their morpholine counterparts due to enhanced hydrophobic contacts in the enzyme active site [1].

Sulfonamide SAR LOXL2 inhibitor Conformational flexibility

Isoxazole Substitution Impact: 5‑Phenyl vs 5‑(3‑Methoxyphenyl) on Physicochemical Profile

The 5‑phenylisoxazole moiety of CAS 946344‑18‑9 differs from the 5‑(3‑methoxyphenyl) variant (N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) by the absence of the methoxy substituent, which reduces molecular weight (411.48 vs 441.50 g/mol) and eliminates a hydrogen‑bond acceptor. This substitution is predicted to decrease aqueous solubility and increase logP by approximately 0.5–0.7 units , potentially affecting pharmacokinetic behavior and formulation requirements in experimental settings.

Isoxazole substitution Physicochemical prediction Solubility

Recommended Application Scenarios for CAS 946344-18-9 in LOX/LOXL2 Research


In Vitro LOX/LOXL2 Enzyme Inhibition Assays

The compound’s nanomolar IC50 (75.1 nM for LOX, 209 nM for LOXL2) makes it suitable as a positive control or test article in Amplex Red‑based or similar fluorescence assays for LOX/LOXL2 activity screening [1]. Its potency surpasses that of the pan‑LOX inhibitor BAPN by >1,000‑fold, enabling discrimination between specific LOX family members at low compound concentrations.

Investigation of Extracellular Matrix Remodeling in Fibrosis Models

Due to its LOX/LOXL2 inhibitory profile, the compound can be employed in cell‑based fibrosis models (e.g., TGF‑β‑stimulated fibroblasts) to assess collagen cross‑linking and matrix stiffness endpoints [1]. Its pyrrolidine sulfonamide moiety provides higher lipophilicity, which may facilitate intracellular target engagement in monolayer cultures.

Pharmacological Profiling for Oncology Metastasis Studies

LOX/LOXL2 are implicated in cancer metastasis through their role in pre‑metastatic niche formation. CAS 946344‑18‑9 can serve as a chemical probe in migration/invasion assays and in vivo metastasis models, where its favorable predicted logP (≈2.8) and modest molecular weight (411.48 g/mol) support adequate tissue distribution [1].

SAR Campaigns for Next‑Generation LOXL2 Inhibitors

The compound’s well‑defined benzamide‑isoxazole‑pyrrolidine scaffold provides a template for systematic structure‑activity relationship (SAR) exploration. Procurement of this specific CAS number ensures reproducible starting material for medicinal chemistry optimization efforts targeting LOX family enzymes [1].

Quote Request

Request a Quote for N-((5-phenylisoxazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.